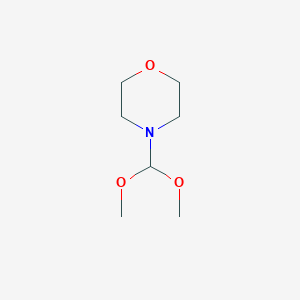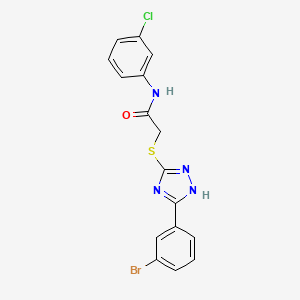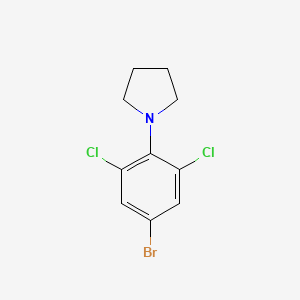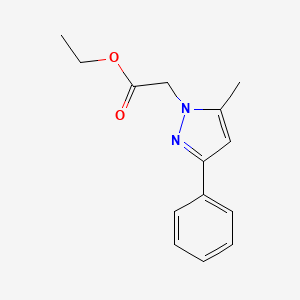
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-methyl-3-phenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate can undergo oxidation reactions to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both a methyl and a phenyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
ethyl 2-(5-methyl-3-phenylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)10-16-11(2)9-13(15-16)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Clé InChI |
CTFBYPHBFJAHSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide](/img/structure/B11781143.png)
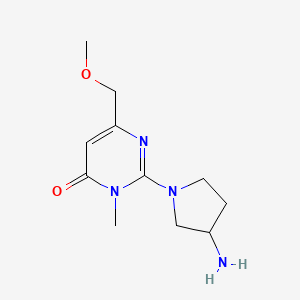
![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)
![2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11781157.png)



![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)
